molecular formula C8H8FNO4S B1490779 Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate CAS No. 1427378-75-3

Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate

Cat. No.: B1490779
CAS No.: 1427378-75-3
M. Wt: 233.22 g/mol
InChI Key: DMHAOHYMEZLHNR-UHFFFAOYSA-N
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Description

Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H7F2NO4S. It is characterized by the presence of a fluorosulfonyl group attached to the pyridine ring, which is further esterified with ethyl alcohol. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboxylic acid (nicotinic acid) as the starting material.

  • Fluorosulfonylation: The pyridine ring is fluorosulfonylated using reagents such as fluorosulfonic acid or its derivatives.

  • Esterification: The fluorosulfonylated pyridine is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the fluorosulfonyl group, leading to different reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Fluorosulfonyl derivatives with reduced functionality.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate is utilized in several scientific research fields:

  • Biology: The compound is used in biochemical studies to investigate the effects of fluorosulfonyl groups on biological systems.

  • Medicine: It is explored for its potential medicinal properties, including its use in drug design and development.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The fluorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Ethyl difluoroacetate: Similar in structure but lacks the pyridine ring.

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar fluorosulfonyl group but different ester group.

  • Ethyl trifluoroacetate: Contains a trifluoromethyl group instead of fluorosulfonyl.

Uniqueness: Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate is unique due to its pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

ethyl 2-fluorosulfonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHAOHYMEZLHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate

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